Marmin acetonide

Natural Product Chemistry Parasitology Anthelmintic Screening

Researchers validating coumarin extraction workflows need a certified reference standard for the acetone-derived artifact marmin acetonide-a marker no bioactive analog can substitute. This ≥98% HPLC-purity synthetic coumarin fills that gap. • Definitive negative control for anthelmintic/antimicrobial screening (inactive vs. auraptene IC50 = 16.9 µM), eliminating false positives. • Unique retention time distinct from marmin and auraptene-ideal as an HPLC/UPLC/LC-MS calibration point for method validation. • Batch-to-batch consistency ensures reproducible quantification of this artifact in phytochemical profiling and botanical authentication.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
Cat. No. B8261575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarmin acetonide
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C
InChIInChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3/b15-12+
InChIKeyAECCGECAEDOGOS-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marmin Acetonide Procurement & Characterization


Marmin acetonide (CAS: 320624-68-8, molecular formula C22H28O5) is a synthetic coumarin derivative that serves as a critical reference standard for natural product research and phytochemical analysis [1]. Chemically, it is the acetone ketal of marmin, characterized by a benzopyran-2-one core linked to a 1,3-dioxolane-containing side chain [2]. Unlike many bioactive coumarins isolated for their therapeutic potential, marmin acetonide is most frequently identified as an isolation artifact when plant materials, particularly from the Rutaceae family (e.g., *Geijera parviflora*), are exposed to acetone during extraction procedures [2]. This unique provenance defines its primary scientific utility not as a lead candidate for drug development, but as a marker compound and a specialized analytical tool for tracking and validating extraction workflows, distinguishing it from its more pharmacologically active coumarin counterparts [1].

Marmin Acetonide Unsubstitutability


Substituting marmin acetonide with a structurally similar coumarin, such as marmin or auraptene, in analytical or reference applications is scientifically invalid due to its unique classification as a chemically stable isolation artifact [1]. Its formation is a direct and quantifiable consequence of the interaction between the native compound (marmin) and acetone during sample processing [2]. Consequently, marmin acetonide serves as a specific and essential marker for confirming exposure to acetone in an extraction workflow, a function no other coumarin can fulfill. In contrast, while the parent compound marmin demonstrates measurable bioactivity—such as antagonizing histamine-induced contractions —and auraptene exhibits potent anthelmintic activity (IC50 = 16.9 µM) [1], marmin acetonide is consistently inactive in these same functional assays [1]. Therefore, using a bioactive analog as an analytical standard for marmin acetonide would not only introduce false positives in activity screening but would also fail to provide the precise chemical fingerprint required for method validation, quality control, and the accurate interpretation of phytochemical profiling data.

Quantitative Evidence for Marmin Acetonide


Comparative Anthelmintic Activity

In a standardized anthelmintic assay against the parasitic nematode *Haemonchus contortus* (Haecon-5 strain), marmin acetonide exhibited no detectable activity, even at the highest tested concentration of 50 µM [1]. In stark contrast, its structural analogs auraptene and flindersine, isolated from the same plant source (*Geijera parviflora*), demonstrated potent and concentration-dependent inhibition of larval motility and development [1]. This result is critical for SAR studies, positioning marmin acetonide as a key inactive control.

Natural Product Chemistry Parasitology Anthelmintic Screening Structure-Activity Relationship

Natural Abundance in Plant Tissue

Quantitative analysis of *G. parviflora* bark reveals that marmin acetonide is a very low-abundance constituent, constituting only 0.004% of the dry weight [1]. This is approximately five times lower than the yield of the bioactive analog auraptene (0.02% of dry leaf weight) from the same study [1]. This low natural abundance, combined with its known origin as an artifact of the isolation procedure, underscores the necessity of sourcing it as a purified reference material rather than attempting to isolate it in usable quantities from natural sources [1].

Phytochemical Profiling Analytical Chemistry Quality Control Isolation

Chemical Stability & Purity

As a chemically defined synthetic compound, marmin acetonide is available as a high-purity powder (typically ≥98%) suitable for precise analytical applications [1]. This is a key differentiator from its parent compound, marmin, and other labile coumarins, which may degrade or isomerize during storage and handling. Marmin acetonide's stable acetonide protecting group renders it resistant to the conditions that generate it, ensuring long-term stability as a reference standard [2]. This property is essential for developing and validating robust analytical methods, such as HPLC and LC-MS, where a consistent and pure reference is required for accurate identification and quantification.

Analytical Chemistry Reference Standards Method Validation HPLC

Marmin Acetonide Applications in Research & Industry


Method Development for Phytochemical Profiling

In this application, marmin acetonide is used as a pure reference standard for the development, calibration, and validation of analytical methods (e.g., HPLC, UPLC, LC-MS) for the identification and quantification of coumarins in complex plant matrices [1]. Its high purity and unique retention time, distinct from other coumarins like marmin and auraptene, make it an ideal internal standard or calibration point [1]. Procurement of marmin acetonide enables accurate and reproducible quantification of this specific artifact, which is essential for understanding the impact of extraction protocols on sample composition and for authenticating the quality of botanical materials.

Anthelmintic Assay Negative Control

Marmin acetonide is an ideal negative control for bioactivity screening assays, particularly those investigating anthelmintic, antimicrobial, or anticancer properties of coumarins [1]. As direct evidence shows its inactivity against *H. contortus* at concentrations where structural analogs (e.g., auraptene, flindersine) are highly potent [1], its inclusion in assay plates provides a critical baseline for data normalization and helps validate assay specificity. This application is vital for researchers seeking to de-risk their screening campaigns by confidently distinguishing true hits from false positives, ensuring that observed activity from other compounds is genuine and not a function of assay noise.

Teaching Isolation Artifact Formation

Marmin acetonide serves as a classic case study for teaching advanced concepts in natural product chemistry, specifically concerning the formation of isolation artifacts [1]. Its genesis from the reaction of marmin with acetone during extraction provides a tangible and analytically tractable example of how laboratory procedures can alter the perceived chemical composition of a plant [1]. Procuring the compound allows for the development of educational laboratory modules where students can use comparative HPLC or TLC to observe the conversion of marmin to marmin acetonide, thereby gaining practical insight into a critical, yet often overlooked, aspect of phytochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marmin acetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.